molecular formula C25H16N2O8 B341731 2-(4-nitrophenyl)-2-oxoethyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(4-nitrophenyl)-2-oxoethyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B341731
M. Wt: 472.4 g/mol
InChI Key: WAUADHWTFAKZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)-2-oxoethyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that features a combination of nitrophenyl, acetylphenyl, and dioxoisoindoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-nitrobenzaldehyde and 3-acetylphenylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with phthalic anhydride under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial. Scale-up processes would require rigorous quality control and purification steps, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-2-oxoethyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Reduction: Conversion of nitro group to amino group.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its structural complexity.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitro and carbonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-2-oxoethyl 2-(3-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate
  • 2-(4-Nitrophenyl)-2-oxoethyl 2-(3-chlorophenyl)-1,3-dioxoisoindoline-5-carboxylate

Uniqueness

2-(4-nitrophenyl)-2-oxoethyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to the presence of both nitrophenyl and acetylphenyl groups, which confer distinct electronic and steric properties. This combination can result in unique reactivity and interaction profiles compared to similar compounds.

Properties

Molecular Formula

C25H16N2O8

Molecular Weight

472.4 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C25H16N2O8/c1-14(28)16-3-2-4-19(11-16)26-23(30)20-10-7-17(12-21(20)24(26)31)25(32)35-13-22(29)15-5-8-18(9-6-15)27(33)34/h2-12H,13H2,1H3

InChI Key

WAUADHWTFAKZCS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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